molecular formula C26H19N3OS B11773200 2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-phenylacetamide

2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-phenylacetamide

Cat. No.: B11773200
M. Wt: 421.5 g/mol
InChI Key: RZPOSNYGYZFGGC-UHFFFAOYSA-N
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Description

2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-phenylacetamide is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a cyano group, two phenyl groups, and a thioacetamide moiety attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-phenylacetamide typically involves multi-step organic reactions. One common method involves the reaction of 3-cyano-4,6-diphenylpyridine with thioacetic acid, followed by the introduction of the N-phenylacetamide group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like bromine or nitric acid can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-phenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The cyano and thioacetamide groups play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Cyano-4,6-diphenyl-pyridin-2-yl)sulfanylacetic acid
  • 3-Methoxyphenyl 2-((3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl)thio)acetate

Uniqueness

2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-phenylacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a pyridine ring with cyano and diphenyl substitutions, along with a sulfanyl linkage and an acetamide moiety, positions it as a candidate for drug development and other biological applications.

The compound has the following chemical characteristics:

PropertyValue
CAS Number 351441-69-5
Molecular Formula C27H21N3OS
Molecular Weight 435.5 g/mol
IUPAC Name 2-(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus altering metabolic pathways.
  • Receptor Modulation : It could interact with various cellular receptors, modulating signaling pathways that are crucial for cellular functions.
  • DNA/RNA Interaction : The compound may intercalate into nucleic acids, potentially affecting gene expression or replication processes.

Biological Activity Studies

Recent studies have explored the biological activities of this compound:

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways.

Antimicrobial Properties

The compound has also been tested for antimicrobial activity against various pathogens. Results demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Effects

In vitro studies suggest that this compound can reduce inflammatory markers in cell cultures treated with pro-inflammatory cytokines.

Case Studies

  • Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound on human breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics.
  • Antimicrobial Efficacy : In a clinical microbiology study, the compound was tested against Staphylococcus aureus and Escherichia coli. It exhibited minimum inhibitory concentrations (MICs) that suggest potential as a new antimicrobial agent.
  • Inflammation Model : A recent experiment utilized lipopolysaccharide (LPS)-induced inflammation in murine models to assess anti-inflammatory properties. The administration of the compound resulted in a significant reduction of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Properties

Molecular Formula

C26H19N3OS

Molecular Weight

421.5 g/mol

IUPAC Name

2-(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl-N-phenylacetamide

InChI

InChI=1S/C26H19N3OS/c27-17-23-22(19-10-4-1-5-11-19)16-24(20-12-6-2-7-13-20)29-26(23)31-18-25(30)28-21-14-8-3-9-15-21/h1-16H,18H2,(H,28,30)

InChI Key

RZPOSNYGYZFGGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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